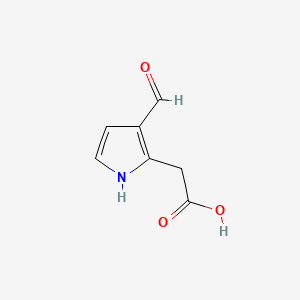![molecular formula C20H19NO6 B583418 Ochratoxin B-[d5] CAS No. 1356353-91-7](/img/structure/B583418.png)
Ochratoxin B-[d5]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ochratoxin B-[d5] is a deuterated analog of ochratoxin B, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. Ochratoxins are secondary metabolites known for their nephrotoxic, immunosuppressive, and carcinogenic properties. Ochratoxin B-[d5] is often used as an internal standard in analytical chemistry due to its stable isotopic labeling, which aids in the accurate quantification of ochratoxin B in various samples.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ochratoxin B-[d5] typically involves the incorporation of deuterium atoms into the ochratoxin B molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium.
Industrial Production Methods: Industrial production of ochratoxin B-[d5] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity and stability. The production process is carefully monitored to maintain consistency and quality.
化学反应分析
Types of Reactions: Ochratoxin B-[d5] undergoes various chemical reactions, including:
Oxidation: Ochratoxin B-[d5] can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ochratoxin B-[d5] to less toxic forms.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
科学研究应用
Ochratoxin B-[d5] has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of ochratoxin B in food and environmental samples.
Toxicology Studies: Helps in studying the metabolism and toxicokinetics of ochratoxin B by providing a stable isotopic reference.
Biological Research: Used in studies investigating the biological effects of ochratoxins on cellular and molecular levels.
Pharmaceutical Research: Aids in the development of detoxification strategies and therapeutic interventions for ochratoxin-related toxicity.
作用机制
Ochratoxin B-[d5] exerts its effects through several mechanisms, including:
Inhibition of Protein Synthesis: Ochratoxin B-[d5] interferes with the synthesis of proteins by inhibiting the activity of phenylalanyl-tRNA synthetase.
Induction of Oxidative Stress: It generates reactive oxygen species, leading to oxidative damage to cellular components.
DNA Adduct Formation: Ochratoxin B-[d5] can form adducts with DNA, causing mutations and potentially leading to carcinogenesis.
Apoptosis and Necrosis: It induces programmed cell death (apoptosis) and necrosis in various cell types.
相似化合物的比较
Ochratoxin B-[d5] is compared with other similar compounds, such as:
Ochratoxin A: The most toxic member of the ochratoxin family, known for its nephrotoxic and carcinogenic properties.
Ochratoxin C: An ethyl ester of ochratoxin A, with similar but less potent toxic effects.
Non-amide ochratoxin α and β: These are non-amide derivatives of ochratoxin A and B, respectively, with different toxicity profiles.
Uniqueness of Ochratoxin B-[d5]: Ochratoxin B-[d5] is unique due to its stable isotopic labeling, which makes it an invaluable tool in analytical and toxicological studies. Its deuterated nature allows for precise quantification and tracking in various research applications, providing insights into the behavior and effects of ochratoxins in biological systems.
属性
IUPAC Name |
(2S)-2-[[(3S)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYIVCTQUFNTM-NHYWBVRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetyl chloride](/img/structure/B583341.png)
![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)
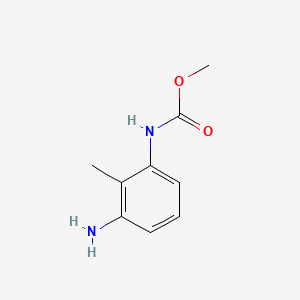
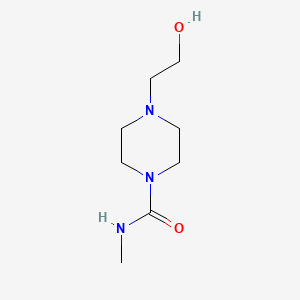
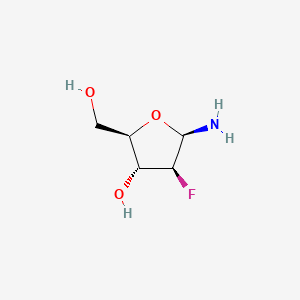
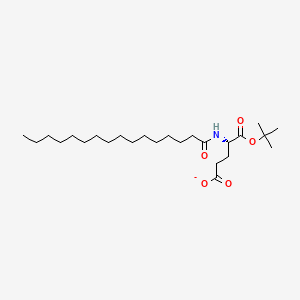
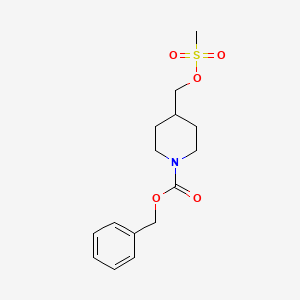
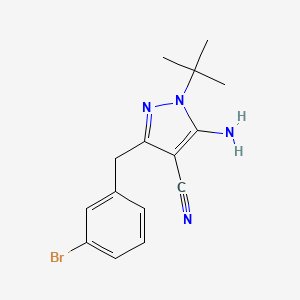
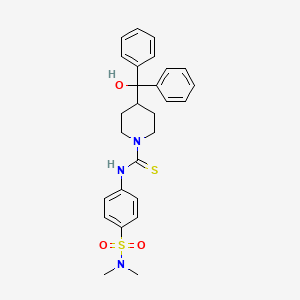
![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)
